![molecular formula C9H11ClN2O2S B1490799 3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide CAS No. 1427380-15-1](/img/structure/B1490799.png)
3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide
Descripción general
Descripción
3-Chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide (CMTEP) is a synthetic organic compound that has been used in a variety of scientific research applications. CMTEP is a member of the thiazol-2-yl-2-oxoethyl amide family, and is a useful tool for studying the biochemical and physiological effects of various compounds.
Aplicaciones Científicas De Investigación
Antibacterial Applications
Thiazole derivatives have been recognized for their potent antibacterial properties. The presence of a 4-methylthiazol group in the compound can be tailored to target specific bacterial strains. Research has shown that substituents on the thiazole ring significantly influence antibacterial efficacy . This compound could be synthesized and tested against various bacterial cultures to determine its spectrum of antibacterial activity.
Antifungal Activity
Similar to their antibacterial counterparts, thiazole derivatives also exhibit antifungal properties. The structural configuration of “3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide” suggests potential as an antifungal agent. It could be particularly effective against fungal pathogens like Candida albicans and Aspergillus niger, as indicated by studies on related thiazole compounds .
Anti-inflammatory Potential
The anti-inflammatory potential of thiazole derivatives is well-documented. This compound could be investigated for its ability to modulate inflammatory pathways in the body. It may act on specific enzymes or signaling molecules involved in the inflammatory response, providing a new avenue for anti-inflammatory drug development .
Antitumor and Anticancer Properties
Thiazoles have shown promise in the fight against cancer. The compound could be explored for its antitumor properties, possibly acting through mechanisms such as apoptosis induction or cell cycle arrest. Its effectiveness against various cancer cell lines would be a valuable area of research .
Antidiabetic Applications
The modulation of metabolic pathways by thiazole derivatives makes them candidates for antidiabetic drug development. “3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide” could be studied for its potential to influence insulin sensitivity or glucose metabolism, contributing to the management of diabetes .
Antiviral Activity
Thiazole derivatives have also been associated with antiviral activity. This compound could be assessed for its efficacy against various viruses, potentially interfering with viral replication or assembly. Its role in the treatment or prevention of viral infections warrants thorough investigation .
Mecanismo De Acción
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets. They have been reported to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. Generally, these compounds can interact with their targets in a way that modulates the target’s function, leading to a therapeutic effect .
Biochemical Pathways
Thiazole derivatives can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt cell division, or interfere with DNA replication .
Pharmacokinetics
The pharmacokinetics of thiazole derivatives can vary widely depending on the specific compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) can all influence a compound’s bioavailability and therapeutic effect .
Result of Action
The result of a thiazole derivative’s action can depend on the specific compound and its targets. For example, some thiazole derivatives have been found to have cytotoxic effects, meaning they can kill cells. Others may have anti-inflammatory effects, meaning they can reduce inflammation .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors. For example, the pH of the environment can affect the stability of these compounds. Additionally, factors such as temperature and light exposure can also influence the efficacy and stability of thiazole derivatives .
Propiedades
IUPAC Name |
3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2S/c1-6-9(15-5-12-6)7(13)4-11-8(14)2-3-10/h5H,2-4H2,1H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDYBZHVVZLBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C(=O)CNC(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-[2-(4-methyl-1,3-thiazol-5-yl)-2-oxoethyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7H-pyrrolo[2,3-d]pyrimidin-4-ylmethanamine](/img/structure/B1490716.png)
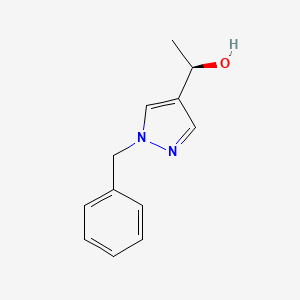
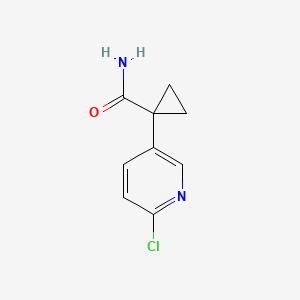
![{[4-(3-thienyl)tetrahydro-2H-pyran-4-yl]methyl}amine](/img/structure/B1490720.png)
![{[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}amine hydrochloride](/img/structure/B1490721.png)

![9-Chloro-3,4-dihydro-1H-benzo[E][1,4]diazepine-2,5-dione](/img/structure/B1490725.png)
![2-[(4-Methoxyphenyl)methyl]-2-methylcyclopropan-1-amine hydrochloride](/img/structure/B1490728.png)
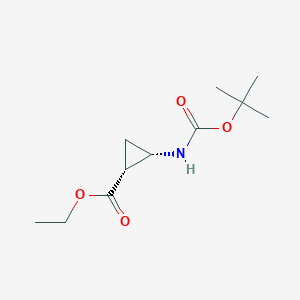
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1490733.png)
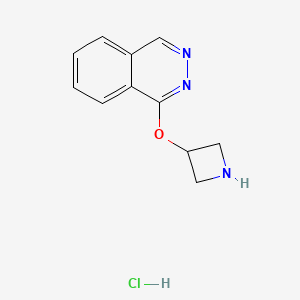
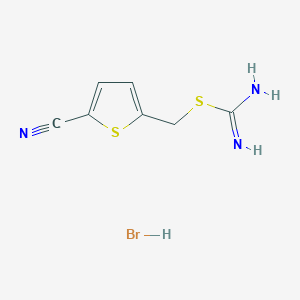
![4-[(Ethylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1490737.png)
![4-[2-(Ethylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1490738.png)